Lipophilicity (XLogP3) of 2-(Difluoromethoxy)benzamide Compared to Methoxy and Trifluoromethoxy Analogs
The computed lipophilicity (XLogP3) of 2-(difluoromethoxy)benzamide is 1.8, placing it between the less lipophilic 2-methoxybenzamide (XLogP3: 1.3) and the more lipophilic 2-(trifluoromethoxy)benzamide (XLogP3: 2.4) [1][2][3]. This intermediate value reflects the difluoromethoxy group's capacity to modulate membrane permeability without the excessive hydrophobicity often associated with trifluoromethoxy substituents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-Methoxybenzamide: 1.3; 2-Trifluoromethoxybenzamide: 2.4; Benzamide (unsubstituted): 0.8 |
| Quantified Difference | +0.5 vs. 2-methoxybenzamide; –0.6 vs. 2-trifluoromethoxybenzamide; +1.0 vs. benzamide |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions in early-stage drug discovery, the ability to precisely dial in lipophilicity can improve oral bioavailability predictions and reduce the risk of compound attrition due to unfavorable ADME properties.
- [1] PubChem. (2026). 2-(Difluoromethoxy)benzamide. National Center for Biotechnology Information. CID 22238901. View Source
- [2] PubChem. (2026). 2-Methoxybenzamide. National Center for Biotechnology Information. CID 69430. View Source
- [3] PubChem. (2026). 2-(Trifluoromethoxy)benzamide. National Center for Biotechnology Information. CID 2776383. View Source
